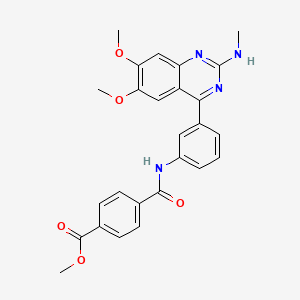

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

概要

説明

- E-6005は、化学的にはロタミラスト(RVT-501)として知られており、選択的なホスホジエステラーゼ4(PDE4)阻害剤です。

- その化学構造は以下のように表されます: .

- PDE4阻害剤は、さまざまな細胞プロセスに影響を与える細胞内サイクリックAMP(cAMP)レベルを調節する上で重要な役割を果たします。

準備方法

- E-6005の合成経路は広く文書化されていませんが、通常は有機化学的方法で合成されます。

- 工業生産方法には、大規模な化学合成、精製、製剤が含まれる場合があります。

化学反応の分析

- E-6005は、酸化、還元、置換など、さまざまな化学反応を起こします。

- これらの反応で使用される一般的な試薬と条件は、採用された合成経路に固有です。

- これらの反応から生成される主要な生成物は、特定の反応タイプによって異なります。

科学研究アプリケーション

- E-6005は、研究と臨床試験で注目されています:

- 現在、軽度から中等度のアトピー性皮膚炎の患者さんのための第2相開発段階にあります .

- マウスモデルでは、E-6005を局所的に塗布すると、すぐに抗掻痒(抗掻痒)効果が生じ、サイトカイン/接着分子の発現が減少するため、抗炎症特性が示唆されます。

- さらなる研究では、医学、生物学、産業の他の分野におけるその可能性を探ります。

科学的研究の応用

- E-6005 has gained attention in research and clinical trials:

- It is currently in phase 2 development for patients with mild-to-moderate atopic dermatitis .

- In mice models, topical application of E-6005 produces an immediate antipruritic (anti-itch) effect and reduces expression of cytokines/adhesion molecules, indicating anti-inflammatory properties.

- Further research explores its potential in other areas of medicine, biology, and industry.

作用機序

- E-6005はPDE4を阻害し、細胞内cAMPレベルの上昇につながります。

- cAMPの上昇は、シグナル伝達経路、免疫応答、および炎症調節に影響を与えます。

- 関与する分子標的と経路は複雑でコンテキスト依存的です。

類似の化合物との比較

- E-6005の独自性は、PDE4に対する選択性に由来します。

- 類似の化合物には、他のPDE阻害剤(例:ロフルミラスト)や免疫調節剤(例:コルチコステロイド)が含まれます。

類似化合物との比較

- E-6005’s uniqueness lies in its selectivity for PDE4.

- Similar compounds include other PDE inhibitors (e.g., roflumilast) and immunomodulatory agents (e.g., corticosteroids).

生物活性

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate, also known as E6005 or RVT-501, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, particularly its anticancer properties and other pharmacological effects.

- Chemical Formula : C26H24N4O5

- Molecular Weight : 472.49 g/mol

- IUPAC Name : methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate

- CAS Number : 947620-48-6

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression. Notably, it stabilizes several kinases with comparable potency to established inhibitors like Staurosporine .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against multiple cancer cell lines. For instance, it has shown effectiveness against the HT-29 human colon adenocarcinoma xenograft model, with dose-response studies indicating promising results at various concentrations .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

-

Study on Anticancer Activity :

In a study published in Molecules, a series of quinazoline derivatives were evaluated for their cytotoxic effects. This compound demonstrated significant antiproliferative activity against chronic myeloid leukemia cells and other tested lines . -

Kinase Inhibition Profile :

Another study highlighted the compound's ability to stabilize and inhibit several kinases involved in tumorigenesis. This suggests its potential role as a dual inhibitor in targeted cancer therapies .

Safety and Toxicology

Safety assessments indicate that this compound carries certain hazard warnings (H302-H335), indicating potential risks upon exposure. Precautionary measures are advised during handling and application in research settings .

特性

IUPAC Name |

methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTFKAOFCSOZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947620-48-6 | |

| Record name | Lotamilast [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-6005 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOTAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: E6005 (Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) []. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular messenger involved in regulating inflammatory responses [, ]. By inhibiting PDE4, E6005 increases intracellular cAMP levels, leading to the suppression of inflammatory mediators like cytokines and adhesion molecules [, ].

A: E6005's PDE4 inhibition exerts both anti-inflammatory and antipruritic effects, crucial for managing atopic dermatitis (AD). This is achieved by suppressing the production of pro-inflammatory cytokines and adhesion molecules []. Additionally, E6005 has been shown to attenuate the depolarization of C-fibers, sensory nerves associated with the itch sensation, contributing to its antipruritic effects [].

A: While its anti-inflammatory action plays a role, research suggests E6005 also directly impacts itch pathways. In a mouse model of chronic atopy-like dermatitis, topical E6005 reduced spontaneous hind-paw scratching (an itch response) and cutaneous nerve activity independent of a change in inflammation levels []. This indicates a direct effect on sensory nerves involved in itch signaling.

A: Yes, E6005 exhibits potent and selective inhibition of human PDE4 activity with an IC50 value of 2.8 nM []. This selectivity is crucial for minimizing off-target effects and potentially reducing side effects associated with broader PDE inhibition.

ANone: While the provided research excerpts don't explicitly state the molecular formula and weight of E6005, they can be readily determined from its chemical name (this compound). The molecular formula is C26H26N4O5, and the molecular weight is 474.52 g/mol.

A: Yes, E6005 has been studied in both adult and pediatric populations with atopic dermatitis. These were randomized, vehicle-controlled trials that assessed its safety and efficacy. [, ]. The results suggest that topical E6005 is safe and well-tolerated in both adults and children [, ].

A: In adult trials, a 4-week application of topical E6005 twice daily showed trends toward improvement in various clinical scores, including the Eczema Area and Severity Index (EASI) and the Severity Scoring Atopic Dermatitis (SCORAD) []. In a 12-week trial, statistically significant reductions from baseline were observed in EASI, SCORAD-objective, and SCORAD-C scores [].

A: Topical application targets E6005 directly to the site of inflammation in the skin, potentially maximizing its therapeutic benefit while minimizing systemic exposure and associated side effects [, ]. This is particularly relevant for PDE4 inhibitors, as systemic administration can lead to undesirable effects like nausea and emesis [].

A: While the M11 metabolite was detected in some patients, its presence was not clearly associated with the incidence of adverse events []. This suggests that even with some systemic exposure, E6005 may maintain a favorable safety profile.

A: Research indicates that the eczema-affected body surface area is associated with the detection of the E6005 metabolite, M11, in plasma []. This highlights the importance of considering disease severity and extent of skin involvement when evaluating potential systemic exposure.

A: E6005's limited penetration into the central nervous system, as evidenced by its low distribution to the brain, is particularly beneficial []. This characteristic likely contributes to its reduced emetic potential compared to first-generation PDE4 inhibitors, which are known to cause nausea and vomiting [].

ANone: Researchers have employed various analytical methods to characterize and quantify E6005 and its metabolites. These include:

- UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): This technique has been used to measure E6005 and its O-desmethylated metabolite in human whole blood samples collected using the Mitra™ microsampling device [].

- UPLC–MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry): This method has been used to simultaneously determine E6005 and its metabolite in human plasma [] and dried blood spots [].

A: Research highlights the importance of optimizing the extraction process when using the Mitra™ device for E6005 analysis []. Ensuring high and consistent analyte recovery across various hematocrit levels is crucial for accurate bioanalysis [].

ANone: While the research provides valuable insights into the safety and efficacy of E6005 over the studied durations, more extensive, long-term studies are needed to comprehensively assess its safety profile and potential long-term effects.

ANone: The provided research excerpts do not delve into specific drug interactions with E6005. As this compound is further investigated, understanding its potential interactions with other medications will be crucial for safe and effective clinical use.

ANone: Future research directions for E6005 include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。